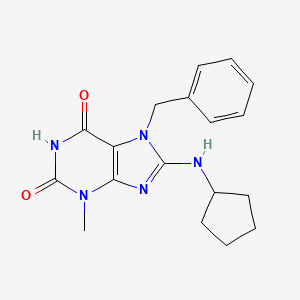

7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (molecular formula: C₁₈H₂₁N₅O₂) is a purine-2,6-dione derivative characterized by:

Properties

IUPAC Name |

7-benzyl-8-(cyclopentylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-22-15-14(16(24)21-18(22)25)23(11-12-7-3-2-4-8-12)17(20-15)19-13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQCNQDVSAIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-benzyl-8-(cyclopentylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by its unique structure featuring a benzyl group and a cyclopentylamino substituent. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer progression.

- Molecular Formula : C16H20N4O2

- Molecular Weight : 304.36 g/mol

The primary biological activity of this compound revolves around its ability to inhibit certain protein kinases. Notably, it targets the ATP-binding sites of kinases such as Abelson tyrosine kinase (Abl) and Bcr-Abl fusion proteins, which are implicated in various malignancies. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.

Inhibition of Kinase Activity

Studies have demonstrated that this compound effectively binds to protein kinases. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and elucidate the mechanisms of action at a molecular level.

Table 1: Comparison of Kinase Inhibition Potency

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Bcr-Abl | 0.5 | |

| Imatinib | Bcr-Abl | 0.01 | |

| Dasatinib | Bcr-Abl | 0.03 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Method : Treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed in K562 (chronic myeloid leukemia) and PC3 (prostate cancer) cell lines at concentrations above 1 µM.

-

In Vivo Studies :

- Objective : To assess the efficacy in animal models.

- Method : Administration in mice bearing xenograft tumors.

- Results : Tumor growth was significantly inhibited compared to control groups, indicating potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The presence of both benzyl and cyclopentyl groups enhances selectivity and potency as a kinase inhibitor compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Bromo-3-methylxanthine | Brominated purine derivative | Moderate kinase inhibition |

| Linagliptin | Different aromatic system | DPP-IV inhibitor |

| Theophylline | Methylated xanthine derivative | Bronchodilator effects |

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural features and properties of the target compound with similar derivatives:

Structure-Activity Relationship (SAR) Insights

Position 7 Modifications: Benzyl vs. Alkyl Chains (e.g., pentyl): Shorter chains (e.g., pentyl in CID 1089301) reduce steric bulk but may compromise receptor affinity compared to aromatic substituents .

Position 8 Modifications: Cyclopentylamino vs. Benzylamino: The cyclopentyl group’s rigidity may improve selectivity for specific receptors (e.g., GPCRs) compared to the flexible benzylamino group . Thioether vs.

Core Methylation :

- The 3-methyl group in the target compound is conserved in high-affinity 5-HT₆/D₂ ligands (e.g., 3,7-dimethyl derivatives in ), suggesting its role in stabilizing receptor interactions .

Q & A

Q. How can researchers optimize the synthesis of 7-benzyl-8-(cyclopentylamino)-3-methylpurine derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the 8-position of the purine core .

- Temperature control : Maintaining 60–80°C prevents side reactions during cyclopentylamine coupling .

- Catalyst screening : Use of triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity in alkylation steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves structurally similar byproducts .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl proton resonances at δ 4.5–5.0 ppm; cyclopentyl CH₂ at δ 1.5–2.0 ppm) .

- X-ray crystallography : Resolves steric effects of the benzyl group and hydrogen-bonding patterns in the purine core .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₂N₆O₂: 354.1804; observed: 354.1801) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Standardize ATP concentration in kinase inhibition assays to avoid false negatives due to competitive binding .

- Cell-line specificity : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-pathway dependencies .

- Statistical validation : Apply multivariate analysis to distinguish structure-activity relationships (SAR) from noise in high-throughput screens .

Q. What computational strategies are effective for predicting interactions between this compound and adenosine receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of A₂A adenosine receptor (PDB ID: 4EIY) to model binding poses. Focus on π-π stacking between the benzyl group and Phe168 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopentylamine moiety in the receptor’s hydrophobic pocket .

- Free-energy calculations : Apply MM/GBSA to rank binding affinities of analogs with modified N7 substituents .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, 220 nm). Degradation peaks >10% at pH <4 suggest acid liability .

- Oxidative stability : Expose to H₂O₂ (1 mM) and measure peroxide adducts via LC-MS/MS .

- Plasma stability : Incubate in human plasma (37°C, 1h); quantify parent compound loss using stable isotope-labeled internal standards .

Q. How can researchers design in vivo studies to evaluate its pharmacokinetics and neuroprotective effects?

- Methodological Answer :

- Dosing regimen : Administer 10 mg/kg (IP) in rodent models of cerebral ischemia; collect plasma/brain samples at 0.5, 2, 6, and 24h post-dose .

- Bioanalysis : Use UPLC-QTOF to quantify brain penetration (logBB >0.3 indicates CNS activity) .

- Behavioral endpoints : Pair pharmacokinetic data with Morris water maze tests to correlate exposure with cognitive recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.